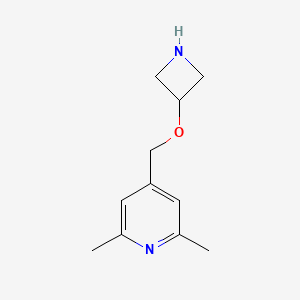
N-Hexadecanoyl-D-phenylglycine sodiuM salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexadecanoyl-D-phenylglycine sodium salt is a chemical compound with the molecular formula C24H40NNaO3 and a molecular weight of 413.58 g/mol . It is known for its unique structure, which combines a hexadecanoyl group with a D-phenylglycine moiety, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecanoyl-D-phenylglycine sodium salt typically involves the acylation of D-phenylglycine with hexadecanoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-Hexadecanoyl-D-phenylglycine sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N-Hexadecanoyl-D-phenylglycine sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-Hexadecanoyl-D-phenylglycine sodium salt involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Hexadecanoyl-D-phenylglycine sodium salt include:
- N-Hexadecanoyl-L-phenylglycine sodium salt
- N-Hexadecanoyl-D-alanine sodium salt
- N-Hexadecanoyl-D-valine sodium salt
Uniqueness
This compound is unique due to its specific combination of a hexadecanoyl group with a D-phenylglycine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C24H38NNaO3 |
|---|---|
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
sodium;(2R)-2-(hexadecanoylamino)-2-phenylacetate |
InChI |
InChI=1S/C24H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(26)25-23(24(27)28)21-18-15-14-16-19-21;/h14-16,18-19,23H,2-13,17,20H2,1H3,(H,25,26)(H,27,28);/q;+1/p-1/t23-;/m1./s1 |
Clave InChI |
BGELXOCTISDQKY-GNAFDRTKSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@H](C1=CC=CC=C1)C(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(C1=CC=CC=C1)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13892465.png)

![2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl](/img/structure/B13892478.png)






![4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13892512.png)
![N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide](/img/structure/B13892513.png)
